molecular formula C31H27Cl3FN7O2 B12419428 KRAS mutant protein inhibitor 1

KRAS mutant protein inhibitor 1

Cat. No.: B12419428
M. Wt: 654.9 g/mol
InChI Key: IBNSEKBMYPAXNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KRAS mutant protein inhibitor 1 is a small molecule compound designed to specifically target and inhibit the activity of mutant KRAS proteins. KRAS is a small GTPase that is frequently mutated in various human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic ductal adenocarcinoma . The inhibition of mutant KRAS proteins is a promising therapeutic strategy for treating cancers driven by these mutations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of KRAS mutant protein inhibitor 1 involves several synthetic steps. The synthesis typically starts with the preparation of key intermediates, followed by coupling reactions, cyclization, and functional group modifications. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography and mass spectrometry are commonly used for quality control .

Chemical Reactions Analysis

Types of Reactions

KRAS mutant protein inhibitor 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and may include specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the original compound .

Scientific Research Applications

KRAS mutant protein inhibitor 1 has a wide range of scientific research applications, including:

Mechanism of Action

KRAS mutant protein inhibitor 1 exerts its effects by binding to the KRAS protein in its inactive form and locking it in this state. This prevents the interaction between KRAS and its downstream effectors, thereby inhibiting the signaling pathways that promote cancer cell proliferation and survival. The compound specifically targets mutant KRAS proteins, sparing the wild-type KRAS and minimizing off-target effects .

Comparison with Similar Compounds

KRAS mutant protein inhibitor 1 is unique in its ability to selectively target mutant KRAS proteins. Similar compounds include:

Compared to these compounds, this compound may offer advantages in terms of selectivity, potency, and pharmacokinetic properties. Its unique binding mechanism and ability to target multiple KRAS mutations make it a promising candidate for further development .

Properties

Molecular Formula

C31H27Cl3FN7O2

Molecular Weight

654.9 g/mol

IUPAC Name

7-(2-amino-3,5-dichloro-6-fluorophenyl)-6-chloro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-2-oxo-4-(4-prop-2-enoylpiperazin-1-yl)-1,8-naphthyridine-3-carbonitrile

InChI

InChI=1S/C31H27Cl3FN7O2/c1-5-22(43)40-8-10-41(11-9-40)29-17-12-21(34)27(23-24(35)19(32)13-20(33)25(23)37)39-30(17)42(31(44)18(29)14-36)28-16(4)6-7-38-26(28)15(2)3/h5-7,12-13,15H,1,8-11,37H2,2-4H3

InChI Key

IBNSEKBMYPAXNN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)C(C)C)N2C3=NC(=C(C=C3C(=C(C2=O)C#N)N4CCN(CC4)C(=O)C=C)Cl)C5=C(C(=CC(=C5F)Cl)Cl)N

Origin of Product

United States

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